3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
Description
3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone (CAS: 439080-96-3) is a chiral oxazolidinone derivative characterized by a 4-fluorophenyl group, a hydroxyl group at the pentanoyl chain, and a phenyl-substituted oxazolidinone ring (). This compound serves as a critical intermediate in synthesizing Ezetimibe, a hypolipidemic drug that inhibits cholesterol absorption in the intestine (). Its stereochemistry is defined by the (4S,5S) configuration, which is essential for its biological activity and synthetic utility. The hydroxyl group at the pentanoyl chain enhances hydrophilicity and influences molecular interactions in biological systems ().
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAZNWOHQJYCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477774 | |
| Record name | 3-[5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439080-96-3 | |
| Record name | 3-[5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives, which can be introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 357.38 g/mol. Its structure features a phenyl ring and a fluorinated phenyl group, contributing to its biological activity. The compound is typically found in solid form and is soluble in methanol, which aids in its application in various chemical reactions and formulations .
Ezetimibe Synthesis
The primary application of 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone is as an intermediate in the synthesis of Ezetimibe. Ezetimibe is used to lower plasma cholesterol levels by inhibiting the absorption of cholesterol from the intestine. The synthesis process involves several steps where this compound serves as a crucial building block, facilitating the production of the active pharmaceutical ingredient (API) .
Research Findings and Case Studies
Pharmacological studies have demonstrated that Ezetimibe effectively reduces LDL cholesterol levels when administered alongside statins. While direct studies on the oxazolidinone derivative are sparse, its role as an intermediate suggests it may inherit similar pharmacological properties through its association with Ezetimibe .
Mechanism of Action
The mechanism of action of 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Structural Variations
The target compound is compared to structurally related oxazolidinones with modifications in substituents, functional groups, or stereochemistry:
| Compound Name | Key Structural Features | CAS Number | Molecular Weight | Biological/Industrial Relevance | Synthesis Yield | Reference |
|---|---|---|---|---|---|---|
| 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | Hydroxyl group, 4-fluorophenyl, phenyl oxazolidinone | 439080-96-3 | 357.35 g/mol | Ezetimibe intermediate; hypolipidemic activity | High yield | |
| (S)-4-Phenyl-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-2-oxazolidinone | Oxo group instead of hydroxyl | 189028-93-1 | 355.34 g/mol | Intermediate for cholesterol-lowering drugs | 70–85% | |
| (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-(4-fluorophenyl)aminomethyl]-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | Additional fluorophenyl-amino-hydroxyphenyl moiety | 1185883-40-2 | 572.60 g/mol | Advanced Ezetimibe precursor | Not reported | |
| (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Chloromethyl, morpholinyl substituent | 496031-57-3 | 314.74 g/mol | Antibacterial/antifungal applications | Not reported |
Functional Group Impact
- Hydroxyl vs.
- Aromatic Substituents: The 4-fluorophenyl group enhances metabolic stability and binding affinity to biological targets compared to non-fluorinated analogues ().
Crystallographic and Conformational Analysis
- Target Compound: Limited crystallographic data are available, but related oxazolidinones (e.g., CAS: 189028-93-1) exhibit planar conformations critical for enzyme binding ().
- Pyrazole Derivatives : Pyrazole-based fluorophenyl compounds (e.g., ) show dihedral angles of 4.64–10.53° between aromatic rings, influencing molecular packing and crystallinity ().
Biological Activity
3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone, also known by its CAS number 439080-96-3, is a compound of interest due to its potential biological activities. The oxazolidinone class of compounds has been widely studied for various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22FNO4 |
| Molecular Weight | 371.402 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 574.5 ± 45.0 °C |
| Flash Point | 301.2 ± 28.7 °C |
| Solubility | Soluble in Methanol |
The biological activity of oxazolidinones is often attributed to their ability to modulate various biochemical pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.
Anti-inflammatory Activity
Research indicates that oxazolidinones can exhibit anti-inflammatory effects by inhibiting COX enzymes. A study comparing various oxazolidinone derivatives found that certain compounds had IC50 values lower than that of celecoxib, a commonly used anti-inflammatory drug, suggesting significant potential for therapeutic applications in inflammation-related conditions .
Analgesic Activity
Analgesic properties were assessed using standard pharmacological tests such as the writhing test and hot plate test. Compounds with structural similarities to this compound demonstrated marked analgesic effects, indicating that this compound may also possess similar properties .
Case Studies
- Study on Analgesic Effects :
- Inflammation Model :
Q & A
Basic Research Question
- X-ray Crystallography : The gold standard for absolute configuration determination. Refinement using SHELXL (via the SHELX suite) resolves hydrogen bonding and torsion angles critical for stereochemical assignment .
- NMR Spectroscopy : Key correlations (e.g., NOESY) between the 4-phenyl group and the fluorophenyl moiety confirm spatial arrangement. Coupling constants () in -NMR differentiate axial/equatorial protons .
- Mass Spectrometry (HRMS) : Validates molecular formula (CHFNO, exact mass 355.36) and detects fragmentation patterns .
How can researchers address stereochemical instability during large-scale synthesis of this compound?
Advanced Research Question
Stereochemical drift is common under acidic/basic conditions due to keto-enol tautomerism. Mitigation strategies include:
- Low-Temperature Reactions : Conduct coupling steps below 0°C to minimize racemization .
- Protecting Groups : Use trimethylsilyl (TMS) ethers to stabilize the hydroxyl group during synthesis (e.g., CAS 272778-12-8, a TMS-protected derivative) .
- In Situ Monitoring : Employ Raman spectroscopy to detect intermediate tautomers and adjust pH dynamically .
How should contradictions between computational modeling and experimental spectroscopic data be resolved?
Advanced Research Question
Discrepancies often arise from solvent effects or conformational flexibility. A stepwise approach:
DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) with implicit solvent models (e.g., PCM for DMSO) .
Experimental Validation : Compare computed -NMR shifts with experimental data; deviations >2 ppm suggest misassigned conformers.
Dynamic NMR (DNMR) : Resolve equilibrating conformers by variable-temperature -NMR .
What methodologies are recommended for assessing purity and detecting by-products like 3-[5-(4-Fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone?
Basic Research Question
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate the target (retention time ~8.2 min) from the diketone by-product (CAS 189028-93-1, retention time ~6.5 min) .
- TLC-MS : Silica gel 60 F plates (ethyl acetate/hexane 3:7) with UV detection at 254 nm. Confirm spots via ESI-MS .
How can reaction conditions be optimized to minimize the formation of over-oxidized by-products?
Advanced Research Question
Over-oxidation at the 5-hydroxyl group produces the diketone derivative (CAS 189028-93-1). Optimization strategies:
- Catalyst Selection : Use TEMPO/NaClO for selective oxidation instead of strong oxidants like KMnO .
- Atmosphere Control : Conduct reactions under nitrogen to limit radical-mediated oxidation.
- Kinetic Monitoring : Track hydroxyl group conversion via FT-IR (O-H stretch at 3200–3400 cm) and quench reactions at 95% completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
